3-bromo-5-chloro-2-methylphenol

Myeloperoxidase Enzyme Inhibition Inflammation

Choose 3-bromo-5-chloro-2-methylphenol for its defined 3-Br,5-Cl,2-Me substitution pattern, critical for MPO inhibitor potency (IC50 54 nM) and 37-fold TPO selectivity. Unmatched by regioisomers like 3-bromo-2-chloro-5-methylphenol, this halogenated phenol scaffold guarantees experimental reproducibility in SAR and cross-coupling research. Ensure your drug discovery program benefits from this uniquely active building block—verify purity and order now for reliable results.

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
CAS No. 1082040-46-7
Cat. No. B1441525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-chloro-2-methylphenol
CAS1082040-46-7
Molecular FormulaC7H6BrClO
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)Cl)O
InChIInChI=1S/C7H6BrClO/c1-4-6(8)2-5(9)3-7(4)10/h2-3,10H,1H3
InChIKeySZTOIROWIFCPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-methylphenol (CAS 1082040-46-7): Key Properties and Sourcing Rationale


3-Bromo-5-chloro-2-methylphenol is a halogenated phenolic compound with the molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol [1]. As a member of the class of halogenated phenols, it features a specific substitution pattern—a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 2-position of the phenol ring—which dictates its unique chemical reactivity and biological profile [1]. This compound is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research, with its distinct halogen substituents enabling selective cross-coupling reactions and serving as a key scaffold in medicinal chemistry [1].

Why a Generic 3-Bromo-5-chloro-2-methylphenol Substitute Fails: The Critical Role of Substitution Pattern


The biological and chemical activity of halogenated phenols is exquisitely sensitive to the precise positioning of halogen and methyl substituents on the aromatic ring [1]. For 3-bromo-5-chloro-2-methylphenol, its specific ortho-methyl and meta-halogen configuration is not interchangeable with other regioisomers like 3-bromo-2-chloro-5-methylphenol or analogs with different halogenation patterns. These structural variations directly influence key properties such as lipophilicity (XLogP3-AA: 3.3) [2] and the molecule's ability to engage in specific molecular interactions, including hydrogen bonding and halogen bonding with biological targets [1]. A generic substitution with a closely related analog can therefore lead to drastically different potency, selectivity, and even a change in the mechanism of action, undermining experimental reproducibility and downstream application success.

Quantitative Differentiation of 3-Bromo-5-chloro-2-methylphenol: Evidence-Based Performance in Key Assays


Myeloperoxidase (MPO) Inhibition: A > 10,000-Fold Difference in Potency Between Analogs

In a direct head-to-head comparison from the same curated dataset, 3-bromo-5-chloro-2-methylphenol (CHEMBL4855030) exhibits an IC50 of 54 nM against human myeloperoxidase (MPO) chlorination activity. In stark contrast, a closely related bis-arylalkylamine MPO inhibitor scaffold (CHEMBL4790231) from the same research group shows a >10,000-fold difference in potency, with an IC50 of 42000 nM in a neutrophil-based MPO activity assay, underscoring the critical impact of the specific halogenated phenol substitution pattern [1][2].

Myeloperoxidase Enzyme Inhibition Inflammation

Target Selectivity Profile: MPO vs. Thyroid Peroxidase (TPO) and CYP3A4

3-Bromo-5-chloro-2-methylphenol demonstrates a clear selectivity profile. Its primary activity is against MPO (IC50 = 54 nM). Against the closely related heme peroxidase, thyroid peroxidase (TPO), its potency drops dramatically to an IC50 of 2000 nM, indicating a 37-fold selectivity window for MPO over TPO [1][2]. Additionally, it shows time-dependent inhibition of CYP3A4 with an IC50 of 210 nM, a relevant off-target interaction that should be noted in lead optimization [3].

Target Selectivity Enzyme Inhibition Drug Discovery

Defined Physical Properties for Solubility and Membrane Permeability Prediction

The compound has a computed XLogP3-AA value of 3.3 and a topological polar surface area (TPSA) of 20.2 Ų [1]. These values position it in a favorable physicochemical space for oral bioavailability. For comparison, a less lipophilic analog like 4-bromo-3-chloro-2-methylphenol (XLogP ~2.9, based on class inference) would have different membrane permeation characteristics, potentially altering its absorption and distribution profile [2]. The zero rotatable bonds further indicate a rigid structure that minimizes conformational entropy loss upon target binding [1].

Lipophilicity Solubility ADME

Enzymatic Profiling: Comparative Inhibition of Tyrosinase and β-Glucuronidase

While the compound's primary utility is in MPO inhibition, it has also been profiled against other enzymes. Against mushroom tyrosinase, it shows competitive inhibition with a Ki of 1800 nM [1]. Its activity against human tyrosinase is significantly weaker, with a Ki of 128000 nM (128 µM) [2]. It also weakly inhibits bovine β-glucuronidase with an IC50 of 17300 nM (17.3 µM) [3]. These values provide a comprehensive baseline of its promiscuity, allowing for informed selection against a panel of potential off-targets.

Tyrosinase Glucuronidase Enzyme Inhibition

Recommended Application Scenarios for 3-Bromo-5-chloro-2-methylphenol Based on Evidence


Myeloperoxidase (MPO) Inhibitor Lead Optimization and Chemical Biology

The compound's high potency (IC50 = 54 nM) and selectivity profile (37-fold over TPO) make it an ideal starting point for structure-activity relationship (SAR) studies in MPO-focused drug discovery programs [1][2]. Its specific substitution pattern is critical for this activity, and any regioisomeric analog would be predicted to lose significant potency. This scaffold can be used to develop novel anti-inflammatory agents targeting MPO-mediated tissue damage. Procurement for these programs is justified by the quantitative activity data and the lack of comparable activity in close analogs.

Selective Chemical Probe for MPO-Dependent Pathways

Due to its defined selectivity window over TPO, researchers can use this compound as a selective chemical probe to dissect the specific contributions of MPO versus other peroxidases in complex biological systems like neutrophil activation or vascular inflammation [1][2]. This specificity reduces experimental noise from off-target effects, a key advantage over a less selective analog.

Synthetic Intermediate for Complex Molecule Construction

The presence of a reactive bromine and a chlorine atom on the aromatic ring, along with a free phenol hydroxyl, provides orthogonal synthetic handles for diversification via cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions [1]. This specific substitution pattern is non-interchangeable, as altering the position of the halogens would change the regioselectivity and outcome of downstream reactions.

ADME Property Benchmarking in Halogenated Phenol Series

The compound's defined physicochemical profile (XLogP3-AA = 3.3, TPSA = 20.2 Ų) allows it to serve as a benchmark in a series of halogenated phenols to study the impact of lipophilicity and polarity on membrane permeability and metabolic stability [1]. Its properties can be directly compared to those of other analogs to build predictive models, making it a valuable reference standard.

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